![molecular formula C17H16O3 B2904454 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157138-28-7](/img/structure/B2904454.png)
2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C17H16O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Cyclopropanation: The benzyloxyphenyl intermediate undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[4-(Ethoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[4-(Propoxy)phenyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties
Biological Activity
2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid (referred to as compound A) is a cyclopropane derivative that has garnered attention due to its potential biological activities. The unique structure of cyclopropane rings, combined with aromatic substituents, often leads to enhanced pharmacological properties. This article reviews the biological activity of compound A, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of compound A typically involves the alkylation of 2-phenyl acetonitrile derivatives with dibromoethane, followed by hydrolysis to yield the carboxylic acid. This method has been optimized to achieve high yields and purity, making it suitable for further biological evaluations.
Compound A exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets within cells. The unique electronic properties of the cyclopropane ring contribute to its binding affinity and selectivity towards these targets.
- Cell Proliferation Inhibition : Studies have demonstrated that compound A effectively inhibits the proliferation of human myeloid leukemia cell lines (U937). Notably, it does not exhibit significant cytotoxicity, suggesting a selective mechanism that may spare normal cells while targeting malignant ones .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro. This activity is potentially linked to its ability to modulate signaling pathways associated with inflammation, although specific pathways remain to be elucidated.
- Antimicrobial Activity : Preliminary investigations indicate that compound A possesses antibacterial properties against various strains, which may be attributed to its structural features that disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anti-cancer Activity
In a recent study evaluating the anti-cancer effects of compound A on U937 cells, researchers observed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to other compounds in the same class. The study also highlighted the absence of cytotoxic effects on non-cancerous cells at similar concentrations .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of compound A in a murine model of acute inflammation. Administration of compound A resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .
Data Table: Biological Activities of Compound A
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
Cell Proliferation | MTT Assay | IC50 = 15 µM | |
Anti-inflammatory | ELISA | Reduced TNF-alpha levels | |
Antibacterial | Zone of Inhibition | Effective against E. coli |
Structure-Activity Relationship (SAR)
The biological activity of compound A can be partially explained through its structure-activity relationship (SAR). The presence of the benzyloxy group enhances lipophilicity, improving membrane permeability and facilitating better interaction with cellular targets. Additionally, variations in substituents on the aromatic ring can significantly alter the pharmacological profile, emphasizing the importance of further SAR studies.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEAHVSBAOXDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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